

Industrial Production of Monoethylene Glycol: Application Notes and Protocols

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Compound of Interest

Compound Name: *Ethen-1,2-diol*

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Introduction

Monoethylene glycol (MEG), a diol with the chemical formula $C_2H_6O_2$, is a cornerstone of the modern chemical industry. Its primary applications lie in the production of polyester fibers and polyethylene terephthalate (PET) resins, which are used extensively in textiles and packaging. [1][2] Additionally, MEG is a crucial component in antifreeze formulations due to its ability to depress the freezing point of water. This document provides detailed application notes and protocols for the principal industrial methods of MEG production, intended to serve as a comprehensive resource for researchers and professionals in chemistry and drug development.

Production via Ethylene Oxide Hydrolysis

The most established and widely used industrial method for MEG production is the hydrolysis of ethylene oxide (EO).[3][4] This process can be carried out either thermally (non-catalytically) or with the use of catalysts.

Thermal Hydrolysis of Ethylene Oxide

In the conventional thermal hydrolysis process, ethylene oxide is reacted with a significant excess of water at elevated temperatures and pressures.[1][5] The large surplus of water is necessary to maximize selectivity towards MEG and minimize the formation of higher glycols such as diethylene glycol (DEG) and triethylene glycol (TEG).[5][6][7]

Parameter	Value	Reference
MEG Selectivity	89-92%	[5][6]
Operating Temperature	120-250 °C	[1]
Operating Pressure	10-40 bar	[1][8]
Water to Ethylene Oxide Molar Ratio	20-25:1	[9]
Byproducts	Diethylene Glycol (DEG), Triethylene Glycol (TEG)	[1][5]

- Reactor Setup: A high-pressure stainless-steel batch reactor equipped with a magnetic stirrer, a heating mantle, a thermocouple, and a pressure gauge is required.
- Reactant Charging: The reactor is charged with deionized water. The amount of water should be calculated to achieve a high molar excess relative to the ethylene oxide to be added.
- Inerting: The reactor is sealed and purged with an inert gas, such as nitrogen, to remove any air.
- Heating and Pressurization: The reactor is heated to the desired reaction temperature (e.g., 200°C).[5]
- Ethylene Oxide Introduction: A pre-weighed amount of liquid ethylene oxide is carefully introduced into the reactor using a high-pressure pump. The pressure of the reactor will increase upon the introduction of ethylene oxide.
- Reaction: The reaction mixture is stirred continuously at the set temperature and pressure for a predetermined residence time.
- Cooling and Depressurization: After the reaction is complete, the reactor is cooled to room temperature, and the pressure is carefully released.
- Product Analysis: The liquid product is collected and analyzed by gas chromatography (GC) to determine the conversion of ethylene oxide and the selectivity to MEG, DEG, and TEG.

Catalytic Hydrolysis of Ethylene Oxide (via Ethylene Carbonate) - The Shell OMEGA Process

A more modern and efficient approach to MEG production is the Shell OMEGA (Only MEG Advantage) process.^[9] This two-step process involves the reaction of ethylene oxide with carbon dioxide to form ethylene carbonate, which is then hydrolyzed to MEG with very high selectivity.^{[5][9]} This method significantly reduces the amount of water required and minimizes the formation of higher glycols.^[9]

Parameter	Value	Reference
MEG Selectivity	>99%	[5] [9]
Catalyst (Carbonation Step)	Phosphonium salts (e.g., Tetrabutylphosphonium iodide)	[9]
Catalyst (Hydrolysis Step)	Alumina (Al_2O_3)	[3]
Reaction Temperature (Hydrolysis)	140-145°C	[3] [10]
Water to Ethylene Carbonate Molar Ratio	2.0-2.5:1	[3] [10]
Ethylene Oxide Conversion	100%	[9]

Step 1: Synthesis of Ethylene Carbonate

- Reactor Setup: A high-pressure autoclave equipped with a stirrer, heating system, and gas inlet is used.
- Reactant and Catalyst Loading: The autoclave is charged with liquid ethylene oxide and a catalytic amount of a phosphonium salt.
- Pressurization with CO_2 : The reactor is pressurized with carbon dioxide.
- Reaction: The mixture is heated and stirred until the reaction is complete, which can be monitored by the consumption of CO_2 .

- Product Isolation: The resulting ethylene carbonate can be purified by distillation.

Step 2: Hydrolysis of Ethylene Carbonate

- Reactor Setup: A glass reactor equipped with a reflux condenser, magnetic stirrer, and heating bath is suitable for this step.
- Reactant and Catalyst Loading: The reactor is charged with ethylene carbonate, deionized water, and the hydrolysis catalyst (e.g., alumina).[\[3\]](#)
- Reaction: The mixture is heated to the reaction temperature (e.g., 140-145°C) and stirred for approximately two hours.[\[3\]](#)[\[10\]](#)
- Product Analysis: The final product is analyzed by GC to confirm the complete conversion of ethylene carbonate and determine the high selectivity to MEG.

Production from Syngas

An alternative route to MEG that avoids the use of ethylene as a feedstock is through synthesis gas (syngas), a mixture of carbon monoxide and hydrogen.[\[11\]](#) This process typically involves two main stages: the carbonylation of an alkyl nitrile to a dialkyl oxalate, followed by the hydrogenation of the dialkyl oxalate to MEG.[\[11\]](#)

Parameter	Value	Reference
Catalyst (Carbonylation)	Palladium-based	[11]
Catalyst (Hydrogenation)	Copper-based	[11]
Hydrogenation Temperature	473–513 K	[7]
Hydrogenation Pressure	2.5–3 MPa	[7]

Step 1: Oxidative Carbonylation

- Reactor Setup: A high-pressure, stirred tank reactor is used.
- Reactant and Catalyst Feed: A solution of an alcohol (e.g., methanol) and a palladium catalyst is fed to the reactor.

- Syngas Introduction: A mixture of carbon monoxide and oxygen is bubbled through the solution at elevated temperature and pressure.
- Product Formation: The reaction produces dimethyl oxalate.

Step 2: Hydrogenation

- Reactor Setup: A fixed-bed catalytic reactor is typically employed.
- Catalyst Loading: The reactor is packed with a copper-based catalyst.
- Reactant Feed: The dimethyl oxalate from the previous step is vaporized and fed to the reactor along with a stream of hydrogen.
- Reaction: The hydrogenation reaction is carried out at high temperature and pressure to produce MEG.
- Product Condensation and Analysis: The product stream is cooled to condense the MEG, which is then purified and analyzed.

Production from Biomass

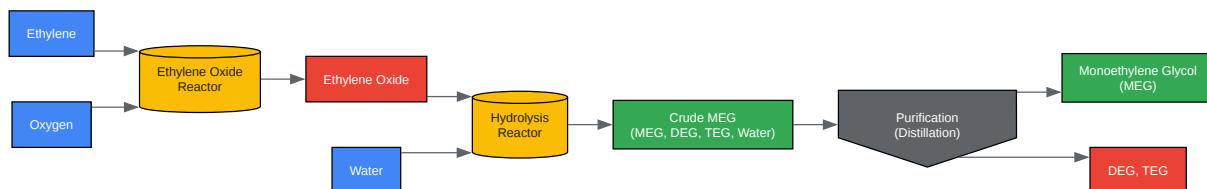
With a growing emphasis on sustainable chemical production, biomass has emerged as a viable feedstock for MEG.[\[12\]](#) The general approach involves the catalytic hydrogenation of sugars derived from lignocellulosic biomass.[\[12\]](#)

Parameter	Value	Reference
Feedstock	Lignocellulosic biomass (e.g., corn cob, empty fruit bunches)	[12] [13]
Catalyst	Nickel and Tungsten species	[12]
Operating Temperature	240-280 °C	[12]
Operating Pressure	5-6 MPa	[12]
MEG Yield	18-64 wt%	[12]

- Biomass Pretreatment: Lignocellulosic biomass is first pretreated to separate cellulose and hemicellulose from lignin. This can involve processes like steam explosion or acid hydrolysis.
- Reactor Setup: A high-pressure autoclave or batch reactor is used for the hydrogenation step.
- Reactant and Catalyst Loading: The pretreated biomass (cellulose), water, and a heterogeneous catalyst (e.g., a mixture of nickel and tungsten compounds) are loaded into the reactor.
- Hydrogenation: The reactor is pressurized with hydrogen and heated to the reaction temperature (e.g., 250°C) with continuous stirring.
- Reaction Monitoring: The reaction is allowed to proceed for a specific duration, with pressure and temperature being monitored.
- Product Recovery and Analysis: After cooling and depressurizing the reactor, the liquid product is separated from the solid catalyst and unreacted biomass. The aqueous solution is then analyzed using techniques like High-Performance Liquid Chromatography (HPLC) to quantify the yield of MEG and other polyols.

Process Flow Diagrams

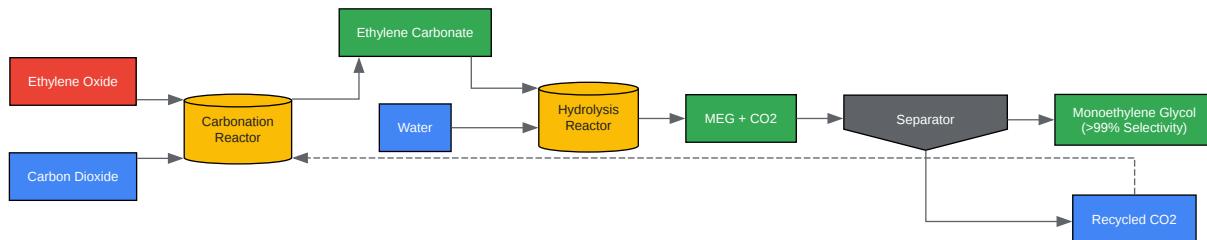
Ethylene Oxide Hydrolysis Pathway



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Caption: Conventional Ethylene Oxide Hydrolysis Process for MEG Production.

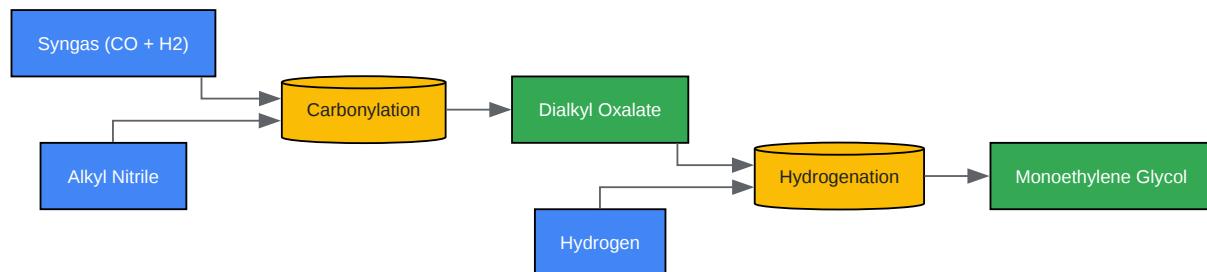
Shell OMEGA Process Workflow



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Caption: Shell OMEGA Process via Ethylene Carbonate Intermediate.

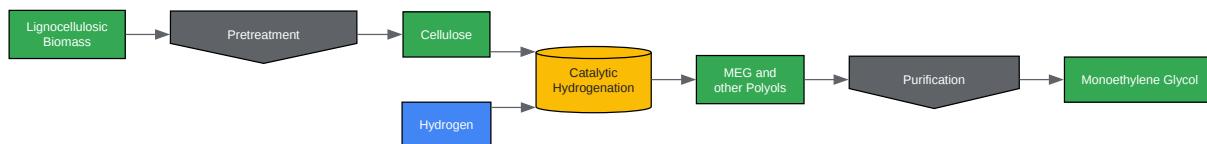
Syngas to MEG Production Pathway



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Caption: Production of MEG from Syngas via Dialkyl Oxalate.

Biomass to MEG Conversion Workflow



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Caption: General Workflow for Biomass Conversion to MEG.

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References

- 1. [portaenrere.cat](#) [portaenrere.cat]
- 2. [WO2017091531A1](#) - Process to produce and purify monoethylene glycol - Google Patents [patents.google.com]
- 3. [researchgate.net](#) [researchgate.net]
- 4. [dwsim.fossee.in](#) [dwsim.fossee.in]
- 5. [catalysts.shell.com](#) [catalysts.shell.com]
- 6. [kiche.or.kr](#) [kiche.or.kr]
- 7. [researchgate.net](#) [researchgate.net]
- 8. [WO2008090138A1](#) - Processes for the production of ethylene oxide and ethylene glycol - Google Patents [patents.google.com]
- 9. [researchgate.net](#) [researchgate.net]
- 10. [researchgate.net](#) [researchgate.net]
- 11. [An Overview of Mono-Ethylene Glycol Synthesis via CO Coupling Reaction: Catalysts, Kinetics, and Reaction Path](#) [slchemtech.com]

- 12. researchgate.net [researchgate.net]
- 13. Optimization Study of Biomass Hydrogenation to Ethylene Glycol Using Response Surface Methodology [mdpi.com]
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